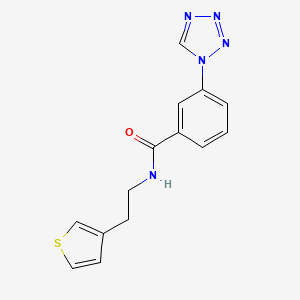

3-(1H-tetrazol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide

Description

This compound features a benzamide core substituted at the 3-position with a tetrazole ring and an ethyl linker bearing a thiophen-3-yl group on the amide nitrogen. Its synthesis likely involves amide coupling between 3-(tetrazol-1-yl)benzoic acid derivatives and 2-(thiophen-3-yl)ethylamine, analogous to methods described for related benzamides .

Properties

IUPAC Name |

3-(tetrazol-1-yl)-N-(2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c20-14(15-6-4-11-5-7-21-9-11)12-2-1-3-13(8-12)19-10-16-17-18-19/h1-3,5,7-10H,4,6H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLKLMVIIORQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1H-tetrazol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide is a derivative of tetrazole, a heterocyclic compound known for its diverse biological activities. Tetrazoles have gained attention in medicinal chemistry due to their potential in drug development, particularly for their anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a tetrazole ring, a thiophene group, and an amide linkage, which are critical for its biological interactions.

The biological activity of tetrazole derivatives often involves several mechanisms:

- Inhibition of Enzymatic Activity : Many tetrazole compounds act as enzyme inhibitors, affecting pathways related to inflammation and cancer progression.

- Receptor Modulation : Some derivatives interact with specific receptors (e.g., serotonin receptors), influencing neurotransmission and other physiological processes.

- Antioxidant Properties : Tetrazoles may exhibit antioxidant activity, which can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that tetrazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Tetrazole derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that certain compounds can induce apoptosis in cancer cell lines by activating caspase pathways or inhibiting cell cycle progression. For instance, similar tetrazole compounds were shown to inhibit the growth of breast cancer cells (MCF-7) and colon cancer cells (HT-29).

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10 | Apoptosis induction |

| Similar Tetrazole Derivative | HT-29 | 15 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory effects of tetrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. Compounds have been shown to reduce levels of TNF-alpha and IL-6 in animal models of inflammation.

Case Studies

Several studies highlight the therapeutic potential of tetrazole derivatives:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored a series of tetrazole derivatives, including the compound . The results indicated a dose-dependent inhibition of tumor growth in xenograft models, suggesting promising anticancer properties.

- Antimicrobial Efficacy Study : Another research article focused on the antimicrobial activity of various tetrazoles against resistant strains of bacteria. The compound demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Heterocyclic Substitutions

- Tetrazole vs. Imidazole :

Thiophene Positioning and Linkage

- Target Compound : Thiophen-3-yl is attached via an ethyl linker to the amide nitrogen.

Substituent Modifications

Pyrazole vs. Thiophene

- Analog : N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide replaces thiophene with a pyrazole ring. Pyrazole’s electron-withdrawing nature may reduce lipophilicity (clogP ~2.1) compared to thiophene (clogP ~2.5), affecting membrane permeability .

Piperidine/Pyrimidine Modifications

- Analog: N-(2-{[4-Methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(1H-tetrazol-1-yl)benzamide incorporates a pyrimidine-piperidine group, increasing molecular weight (407.48 g/mol vs.

Data Table: Key Structural and Property Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.